1-[(4-fluorophenyl)sulfonyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-piperidinecarboxamide
Description
This compound is a piperidinecarboxamide derivative characterized by a 4-fluorophenylsulfonyl group attached to the piperidine nitrogen and a 5-methoxyindolylethyl substituent on the carboxamide side chain.
Properties
Molecular Formula |
C23H26FN3O4S |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-[2-(5-methoxyindol-1-yl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H26FN3O4S/c1-31-20-4-7-22-18(16-20)8-12-26(22)15-11-25-23(28)17-9-13-27(14-10-17)32(29,30)21-5-2-19(24)3-6-21/h2-8,12,16-17H,9-11,13-15H2,1H3,(H,25,28) |
InChI Key |
RYRITYNBVAPQEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)sulfonyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-piperidinecarboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride, 5-methoxyindole, and 4-piperidinecarboxylic acid.
Synthetic Route:
Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature and pH conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(4-fluorophenyl)sulfonyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-piperidinecarboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, methanol). Reaction conditions vary depending on the desired transformation but generally involve controlled temperature and pH.
Scientific Research Applications
The biological activities of this compound can be categorized into several key areas:
Serotonin Receptor Modulation
Research indicates that this compound acts as a selective antagonist for the serotonin 6 receptor (5-HT6R), which plays a crucial role in cognitive functions and appetite regulation. Studies have shown that derivatives of this compound exhibit high binding affinity to the 5-HT6R, with Ki values ranging from 1.6 to 5.0 nM, suggesting potential applications in treating disorders like Alzheimer's disease and obesity .
Anticancer Activity
Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in human breast cancer cells, with mechanisms involving apoptosis induction through activation of caspase pathways .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis via caspase activation |
| A431 (Skin) | 12.3 | Cell cycle arrest |
| HeLa (Cervical) | 8.9 | Induction of oxidative stress |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities against various bacterial strains. It demonstrated moderate to strong activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Escherichia coli | >64 µg/mL |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: Neuropharmacological Effects
A study involving animal models demonstrated that administration of this compound led to improved cognitive function and memory retention in subjects with induced memory deficits. The results suggest that modulation of the serotonin system may play a pivotal role in enhancing cognitive performance .
Case Study 2: Cancer Treatment
In vitro studies on various cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability, particularly in breast and cervical cancers. The findings support further investigation into its use as an anticancer agent .
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological pathways, including those related to inflammation and cell proliferation.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell growth and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
- Target Compound vs. 1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide (): The methylphenylsulfonyl group in ’s compound replaces the fluorophenylsulfonyl group in the target. The phenethyl side chain (vs. the indolylethyl group in the target) lacks the indole’s π-stacking capability, which may diminish interactions with aromatic residues in enzyme active sites .
Target Compound vs. N-(4-Fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxamide () :
’s compound shares the 4-fluorophenylsulfonyl group but has a 4-fluorobenzyl substituent and a piperidine-3-carboxamide backbone. The benzyl group’s rigidity and reduced hydrogen-bonding capacity compared to the indolylethyl chain may result in lower affinity for targets requiring flexible, polar interactions .
Indole-Containing Analogs
1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea () :
This compound features a thiourea linker instead of a carboxamide and a 3-indolylethyl group. It exhibited anti-HIV-1 activity (EC50 = 5.45 µg/mL) due to interactions with reverse transcriptase residues (e.g., hydrogen bonding with Lys101 and π-π stacking with Trp229). The target compound’s 5-methoxyindole group may enhance metabolic stability compared to the unsubstituted indole here .2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide () :
This analog shares the 5-methoxyindole and 4-fluorophenylsulfonyl motifs but replaces the piperidinecarboxamide with an acetamide chain. The acetamide’s shorter linker may limit spatial reach in binding pockets, while the chlorobenzoyl group introduces a hydrophobic anchor absent in the target .
Piperidinecarboxamides with Diverse Side Chains
StA-IE1-3 (1-(3,5-dichloro-4-pyridinyl)-4-piperidinecarboxamide) () :
This compound lacks the sulfonyl group but includes a dichloropyridinyl substituent. The pyridine’s electron-withdrawing effects and chlorine atoms may enhance membrane permeability compared to the target’s fluorophenylsulfonyl group. However, the absence of an indole moiety could reduce CNS penetration .1-[(4-Fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide () :
Structurally closest to the target, this compound substitutes the indolylethyl group with a phenethyl chain. The phenethyl group’s simplicity may improve synthetic accessibility but reduce affinity for targets requiring indole-mediated interactions (e.g., serotonin receptors) .
Structure-Activity Relationships (SAR)
- Fluorophenylsulfonyl Group : Enhances electronegativity and binding to polar enzyme pockets (e.g., sigma receptors in ) .
- 5-Methoxyindole : The methoxy group increases lipophilicity and may improve blood-brain barrier penetration compared to unsubstituted indoles .
- Piperidinecarboxamide Backbone : Provides conformational flexibility and hydrogen-bonding sites critical for receptor interactions .
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound 1-[(4-fluorophenyl)sulfonyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-piperidinecarboxamide is a synthetic derivative that incorporates both the indole and piperidine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
This structure includes:
- Indole moiety : Known for its role in various biological processes.
- Piperidine ring : Commonly associated with numerous pharmacological activities.
Biological Activity Overview
The biological activity of the compound is primarily attributed to the following mechanisms:
- Anticancer Activity : The indole structure is often linked to anticancer properties. Studies have demonstrated that indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
- Antibacterial Properties : Compounds with similar sulfonamide structures have shown significant antibacterial activity against various pathogens, including Salmonella typhi and Staphylococcus aureus .
- Neuroprotective Effects : Preliminary research suggests that this compound may have neuroprotective properties, potentially mitigating cognitive decline following neurotoxic events such as radiation exposure .
Anticancer Activity
A study highlighted the effectiveness of indole derivatives in inhibiting cancer cell proliferation. The compound was tested against several cancer cell lines, showing a dose-dependent response in inhibiting cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF7 (Breast) | 15.0 |
| HeLa (Cervical) | 10.0 |
This data indicates that the compound has significant potential as an anticancer agent.
Antibacterial Screening
In vitro antibacterial assays revealed that the compound exhibited moderate to strong activity against multiple bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Salmonella typhi | 18 |
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
These results suggest that the compound could be a candidate for further development in antibacterial therapies .
Neuroprotective Effects
Research conducted on mice indicated that treatment with this compound after brain irradiation preserved cognitive function and reduced inflammation markers:
- Behavioral Tests : Mice treated with the compound showed improved memory retention compared to control groups.
- Biomarkers : A significant reduction in pro-inflammatory cytokines was observed, indicating potential anti-inflammatory properties.
Discussion
The inclusion of both indole and piperidine structures in the compound suggests a multifaceted approach to drug design, targeting various pathways involved in disease processes. The dual action of anticancer and antibacterial properties positions this compound as a versatile candidate for pharmaceutical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
